
Methyl salicylate 2-ethylbutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl salicylate 2-ethylbutyrate, also known as wintergreen oil, is an ester compound commonly used in the fragrance and flavor industries. It has a characteristic minty, sweet, and slightly fruity odor and taste. The compound is synthesized through a simple esterification reaction between methyl salicylate and 2-ethylbutyric acid. This compound has various scientific research applications, including its use as an insect repellent, pesticide, and pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of methyl salicylate 2-ethylbutyrate is not fully understood. However, it is believed that the compound works by disrupting the nervous system of insects, leading to their death. The compound may also act as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine in the synapses and causing paralysis.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. The compound has been shown to have anti-inflammatory and analgesic properties, making it useful in the treatment of pain and inflammation. It has also been shown to have antioxidant properties, which may help to prevent oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl salicylate 2-ethylbutyrate has several advantages and limitations for lab experiments. Its strong odor makes it easy to detect, making it useful for experiments involving insects or other small animals. However, the compound's volatility and flammability make it challenging to handle and store. Additionally, the compound may be toxic to some organisms, making it unsuitable for use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of methyl salicylate 2-ethylbutyrate. One potential area of research is the development of more efficient and environmentally friendly synthesis methods. Another area of research is the investigation of the compound's potential as a drug for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of methyl salicylate 2-ethylbutyrate involves the reaction between methyl salicylate and 2-ethylbutyric acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation. The yield of the reaction depends on the reaction conditions, such as the reaction time, temperature, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
Methyl salicylate 2-ethylbutyrate has various scientific research applications. It is commonly used as an insect repellent due to its strong odor, which repels insects. The compound has also been used as a pesticide for controlling agricultural pests. This compound is also used as a pharmaceutical intermediate in the synthesis of various drugs.
Propiedades
Número CAS |
85005-92-1 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
methyl 2-(2-ethylbutanoyloxy)benzoate |
InChI |
InChI=1S/C14H18O4/c1-4-10(5-2)13(15)18-12-9-7-6-8-11(12)14(16)17-3/h6-10H,4-5H2,1-3H3 |
Clave InChI |
QXNXIPALJCPMNY-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OC1=CC=CC=C1C(=O)OC |
SMILES canónico |
CCC(CC)C(=O)OC1=CC=CC=C1C(=O)OC |
Otros números CAS |
85005-92-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



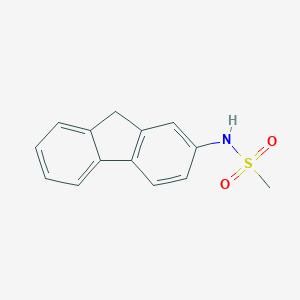
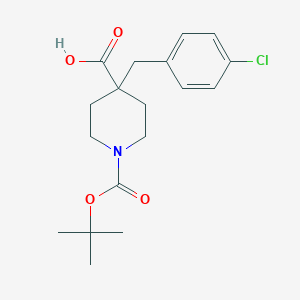

![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)

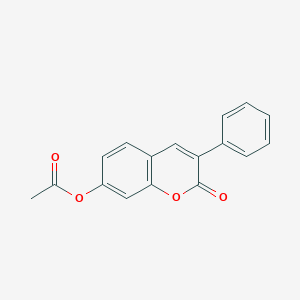
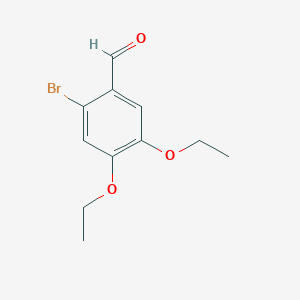

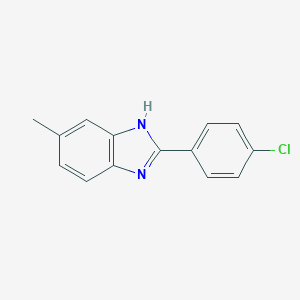
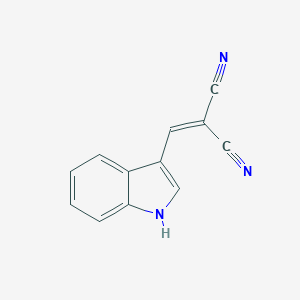
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)

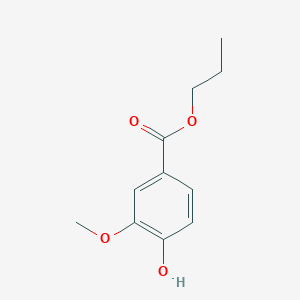
![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)